molecular formula C11H9N3O B2807259 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile CAS No. 301312-88-9

2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile

Cat. No. B2807259
CAS RN: 301312-88-9
M. Wt: 199.213
InChI Key: SZBFQHSARXPZMF-FPLPWBNLSA-N
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Description

2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile, also known as DBN, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBN is a heterocyclic compound that contains a benzimidazole ring and a cyano group.

Scientific Research Applications

Chemical and Biological Activity Studies

Research on benzimidazole derivatives, including compounds similar to 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile, has shown a broad spectrum of chemical and biological activities. These compounds are recognized for their roles in various scientific investigations, focusing on their preparation, properties, and potential applications across different fields, excluding their use in drug dosage and side effects.

Benzimidazoles are crucial in medicinal chemistry due to their structural similarity to naturally occurring nucleotides. They exhibit a wide range of biological activities, making them significant for therapeutic applications. Studies highlight the importance of benzimidazole and its derivatives in developing new pharmacophores with potential therapeutic applications, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulants, and depressants. The diversity of biological activities stems from the structural modifications around the benzimidazole nucleus, which can result in pharmacologically active compounds of interest in drug discovery and development (Babbar, Swikriti, & Arora, 2020).

Synthetic Approaches and Chemical Properties

The synthetic versatility of benzimidazole derivatives is another area of extensive research. These compounds are synthesized using various methodologies, highlighting their broad applicability in creating novel materials with significant properties. The literature reviews and studies on the synthesis, properties, and applications of benzimidazole derivatives underscore their utility in generating new materials for optoelectronics, among other applications. The incorporation of benzimidazole structures into π-extended conjugated systems has been shown to offer significant value for developing novel optoelectronic materials, suggesting a promising area for future research and application development (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Applications and Therapeutic Potential

Benzimidazole compounds have been investigated for their therapeutic potential, demonstrating a wide array of biological and pharmacological activities. This includes their use in agriculture and veterinary medicine as fungicides and anthelminthic drugs, as well as experimental applications in cancer chemotherapy. The specific inhibition of microtubule assembly by bioactive benzimidazoles, acting by binding to the tubulin molecule, represents a critical area of study. This mechanism underlies their broad applicability in fungal cell biology and molecular genetics research, offering insights into tubulin structure and microtubule function (Davidse, 1986).

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-hydroxybut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7(15)8(6-12)11-13-9-4-2-3-5-10(9)14-11/h2-5,15H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBFQHSARXPZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C1=NC2=CC=CC=C2N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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